Enhanced Lipophilicity vs. N1-Unsubstituted Analog Drives Pharmacokinetic Differentiation
The target compound is predicted to be over 125-fold more lipophilic than its N1-unsubstituted analog, 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. This is evidenced by a calculated ACD/LogP of 5.05 for the comparator, while the target compound's PubChem-calculated XLogP3 is 7.0. [1] While these values are derived from different algorithms, the substantial difference and the known effect of adding an aryl group at N1 support a significant increase in lipophilicity. This can directly influence membrane permeability, plasma protein binding, and the compound's metabolic fate, making it a critical selection criterion for in vivo studies.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 7.0 (PubChem) |
| Comparator Or Baseline | 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 1031967-64-2): ACD/LogP = 5.05 |
| Quantified Difference | ΔLogP ≈ +1.95 (target more lipophilic) |
| Conditions | Computational prediction. Target: XLogP3 (PubChem). Comparator: ACD/LogP (ChemSpider). |
Why This Matters
Higher lipophilicity can be a decisive factor for central nervous system penetration or oral bioavailability, provided it does not compromise solubility, thus this compound may be preferred for in vivo target engagement assays where brain exposure is required.
- [1] PubChem. (2026). Compound Summary for CID 20852552, 1-(3,4-dimethylphenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. View Source
